5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

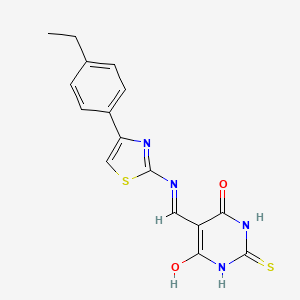

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is a chemical compound with the CAS Number: 1602799-35-8 . It has a molecular weight of 215.36 and its molecular formula is C11H21NOS . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is 1S/C11H21NOS/c1-10(13)5-4-6-12-7-8-14-11(2,3)9-12/h4-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is in liquid form . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Hepatitis C NS5B Inhibitors and Phosphocholine Conjugation

In the quest to identify inhibitors of the hepatitis C virus nonstructural protein 5B, compounds featuring a bicyclo[1.1.1]pentane moiety were explored for their metabolic stability and unexpected in vivo conjugation pathways. These studies revealed the formation of phosphocholine (POPC) conjugates, a previously unanticipated metabolic pathway, highlighting the complexity of xenobiotic metabolism and its implications for drug design and liver enzyme interactions (Zhuo et al., 2016).

Solid-State Photochemistry of Thiophenyl-Substituted Ketones

Research into the solid-state photochemistry of alpha-thiophenyl-S,S-dioxo-substituted ketones demonstrated unexpected photoreactions, diverging from the anticipated photodecarbonylation. This study underscores the intricate behavior of organic compounds under UV radiation and the potential for discovering novel photochemical pathways (Resendiz et al., 2008).

Ionic Liquid Catalysis in Organic Synthesis

The use of morpholine as a catalyst in ionic liquids facilitated a sequential aldol condensation and Michael addition reaction. This methodology represents a greener alternative to traditional organic synthesis by reducing the reliance on toxic solvents and enhancing reaction efficiency (Lu et al., 2006).

Neurokinin-1 Receptor Antagonists

A study on neurokinin-1 receptor antagonists highlighted the synthesis of water-soluble compounds suitable for both intravenous and oral administration. This research contributes to the development of therapeutics for conditions such as emesis and depression, showcasing the importance of solubility and bioavailability in drug development (Harrison et al., 2001).

BODIPY Phosphatidylcholine as a Membrane Probe

The study of lipids containing the BODIPY fluorophore for cellular biology applications illustrates the utility of synthetic organic compounds in biological imaging. The detailed examination of PBPC's miscibility and fluorescence in lipid environments enhances our understanding of membrane dynamics and probe design (Dahim et al., 2002).

Propriétés

IUPAC Name |

5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c1-10(13)5-4-6-12-7-8-14-11(2,3)9-12/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLSPFSHRLDKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN1CCSC(C1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one | |

CAS RN |

1602799-35-8 |

Source

|

| Record name | 5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)

![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)

![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)

![5-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2656811.png)

![N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2656813.png)